5-methyl-N~4~-[3-(trifluoromethyl)phenyl]-3,4-isoxazoledicarboxamide is a chemical compound categorized as an impurity related to Leflunomide, an immunosuppressant drug. Its significance lies in its role in pharmaceutical testing and research, particularly in the development of drugs that modulate immune responses. The compound is identified by the CAS number 61643-23-0 and has a molecular formula of CHFNO with a molecular weight of 270.21 g/mol .
This compound is classified as a pharmaceutical impurity, specifically a related compound of Leflunomide. It is produced under stringent conditions to ensure compliance with international standards for reference materials. The compound is available for purchase from specialized suppliers, indicating its relevance in laboratory settings for analytical purposes .
The synthesis of 5-methyl-N~4~-[3-(trifluoromethyl)phenyl]-3,4-isoxazoledicarboxamide typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the provided sources, compounds of this nature are generally synthesized through:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) are often employed to monitor the progress of the reaction and assess product purity.
The structure features a methyl group, a trifluoromethyl group attached to a phenyl ring, and an isoxazole moiety which contributes to its biological activity.
The compound may undergo various chemical reactions typical for amides and aromatic compounds:
Reactions involving this compound would typically require controlled conditions to prevent side reactions and ensure high selectivity towards desired products.
As an impurity related to Leflunomide, 5-methyl-N~4~-[3-(trifluoromethyl)phenyl]-3,4-isoxazoledicarboxamide may exhibit similar mechanisms of action involving the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in lymphocytes. This inhibition leads to immunosuppressive effects by reducing lymphocyte proliferation.
Research indicates that compounds with structural similarities can modulate immune responses effectively, although specific data regarding this compound's potency or efficacy may be limited.
5-methyl-N~4~-[3-(trifluoromethyl)phenyl]-3,4-isoxazoledicarboxamide serves primarily as a reference standard in pharmaceutical research and quality control processes. Its role as an impurity in Leflunomide formulations necessitates its characterization to ensure safety and efficacy in therapeutic applications. Additionally, it may be utilized in studies investigating new immunosuppressive agents or exploring structure-activity relationships within similar chemical classes .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3